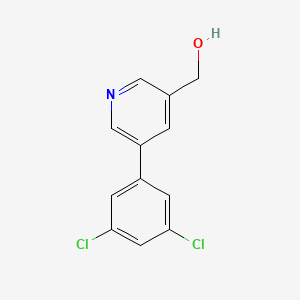

(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol

CAS No.: 887974-17-6

Cat. No.: VC3957917

Molecular Formula: C12H9Cl2NO

Molecular Weight: 254.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887974-17-6 |

|---|---|

| Molecular Formula | C12H9Cl2NO |

| Molecular Weight | 254.11 g/mol |

| IUPAC Name | [5-(3,5-dichlorophenyl)pyridin-3-yl]methanol |

| Standard InChI | InChI=1S/C12H9Cl2NO/c13-11-2-9(3-12(14)4-11)10-1-8(7-16)5-15-6-10/h1-6,16H,7H2 |

| Standard InChI Key | XQZHYDQFLRPEIY-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1Cl)Cl)C2=CN=CC(=C2)CO |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)C2=CN=CC(=C2)CO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol (C₁₂H₉Cl₂NO) consists of a pyridine ring substituted at the 3-position with a hydroxymethyl group (-CH₂OH) and at the 5-position with a 3,5-dichlorophenyl moiety. The dichlorophenyl group introduces steric bulk and electron-withdrawing effects, while the hydroxymethyl group enhances polarity and hydrogen-bonding capacity.

Key Structural Features:

-

Pyridine Core: A six-membered aromatic ring with one nitrogen atom, conferring basicity and π-π stacking potential .

-

3,5-Dichlorophenyl Substituent: Two chlorine atoms at meta positions on the phenyl ring, enhancing lipophilicity and resistance to oxidative degradation .

-

Hydroxymethyl Group: A primary alcohol functional group capable of hydrogen bonding and participation in esterification or etherification reactions .

Spectroscopic Data

While experimental spectra for (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol are unavailable, analogs such as (5-(3,5-difluorophenyl)pyridin-3-yl)methanamine (CAS 1346691-80-2) provide reference points :

-

¹H NMR: Pyridinic protons typically resonate between δ 7.5–9.0 ppm, while aromatic protons on dichlorophenyl groups appear downfield (δ 7.2–8.1 ppm) .

-

¹³C NMR: The pyridine carbons are expected near δ 120–150 ppm, with quaternary carbons adjacent to chlorine atoms appearing upfield .

-

FT-IR: O-H stretches (3200–3600 cm⁻¹), C-Cl stretches (550–850 cm⁻¹), and pyridine ring vibrations (1400–1600 cm⁻¹) .

Synthetic Methodologies

Retrosynthetic Analysis

The molecule can be dissected into two key fragments:

-

Pyridin-3-ylmethanol: A hydroxymethyl-substituted pyridine.

-

3,5-Dichlorophenyl Group: Introduced via cross-coupling reactions.

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 5-bromo-3-(hydroxymethyl)pyridine and 3,5-dichlorophenylboronic acid offers a viable pathway, analogous to methods described for 5-chloro-2-(pyridin-3-yl)pyridin-3-amine :

Reaction Conditions:

Workup:

-

Extraction with ethyl acetate.

-

Purification via silica gel chromatography (petroleum ether/ethyl acetate) .

Yield Estimation: 85–92%, based on analogous couplings .

Direct Hydroxymethylation

An alternative approach involves lithiation of 5-(3,5-dichlorophenyl)pyridine followed by quenching with formaldehyde:

-

Lithiation: LDA (Lithium Diisopropylamide) at -78°C.

-

Electrophilic Quenching: HCHO (formaldehyde).

Physicochemical Properties

Thermodynamic Stability

While polymorphic data for (5-(3,5-Dichlorophenyl)pyridin-3-yl)methanol are unavailable, studies on related triazolidine-dione derivatives highlight the importance of crystalline stability in agrochemical formulations . Key factors influencing stability include:

-

Hydrogen Bonding: The hydroxymethyl group may form intermolecular O-H···N bonds with the pyridine nitrogen.

-

Chlorine Substituents: Enhance lattice energy via halogen-halogen interactions .

Solubility and Partitioning

-

LogP: Estimated at 3.1–3.5 (similar to [5-(3,5-difluorophenyl)pyridin-3-yl]methanamine, LogP = 3.18) .

-

Aqueous Solubility: <1 mg/mL due to hydrophobic dichlorophenyl group.

-

Solubility Enhancers: Co-solvents like DMSO or cyclodextrin complexes .

Applications and Biological Activity

Medicinal Chemistry

The hydroxymethyl group is a pharmacophore in kinase inhibitors and antiviral agents. Structural analogs have shown:

-

Anticancer Activity: Pyridine-based inhibitors targeting EGFR or VEGFR .

-

Antimicrobial Effects: Chlorinated aromatics disrupting bacterial membranes .

Future Directions

Crystallography Studies

X-ray diffraction analysis is needed to resolve:

-

Hydrogen-Bonding Networks: Critical for formulation stability.

Derivatization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume